Methyl 2-(6-Bromobenzofuran-3(2H)-ylidene)acetate Methyl 2-(6-Bromobenzofuran-3(2H)-ylidene)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17954497
InChI: InChI=1S/C11H9BrO3/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-5H,6H2,1H3
SMILES:
Molecular Formula: C11H9BrO3
Molecular Weight: 269.09 g/mol

Methyl 2-(6-Bromobenzofuran-3(2H)-ylidene)acetate

CAS No.:

Cat. No.: VC17954497

Molecular Formula: C11H9BrO3

Molecular Weight: 269.09 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(6-Bromobenzofuran-3(2H)-ylidene)acetate -

Specification

Molecular Formula C11H9BrO3
Molecular Weight 269.09 g/mol
IUPAC Name methyl 2-(6-bromo-1-benzofuran-3-ylidene)acetate
Standard InChI InChI=1S/C11H9BrO3/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-5H,6H2,1H3
Standard InChI Key DEQUZGMJZMPDRQ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C=C1COC2=C1C=CC(=C2)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Methyl 2-(6-bromobenzofuran-3(2H)-ylidene)acetate features a benzofuran core substituted with a bromine atom at the 6-position and a methyl acetate group at the 3-position. The benzofuran system consists of a fused benzene and furan ring, while the ylidene acetate moiety introduces a conjugated enone system, enhancing its electronic delocalization. X-ray crystallography of analogous compounds reveals a planar benzofuran ring with bond lengths of 1.36–1.42 Å for the furan oxygen–carbon bonds, consistent with aromatic stabilization .

Spectroscopic Characteristics

Infrared (IR) spectroscopy of related bromobenzofuran derivatives shows distinct absorption bands at 1,710 cm⁻¹ (C=O stretch of the ester group) and 1,274 cm⁻¹ (C–Br vibration) . Nuclear magnetic resonance (NMR) data for the compound’s structural analogs indicate aromatic proton resonances between δ 7.36–7.93 ppm (benzofuran protons) and a singlet at δ 3.70 ppm (methyl ester group) . Mass spectrometry typically displays a molecular ion peak at m/z 283 (M⁺), with fragmentation patterns consistent with bromine loss (M–Br+\text{M–Br}^+) .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC11H9BrO3\text{C}_{11}\text{H}_{9}\text{BrO}_{3}
Molecular Weight283.09 g/mol
Melting Point155–157°C
SolubilityEthanol, DMSO, Chloroform
λ<sub>max</sub> (UV-Vis)280 nm

Synthesis and Reactivity

Synthetic Pathways

The synthesis of methyl 2-(6-bromobenzofuran-3(2H)-ylidene)acetate typically involves a multi-step protocol:

  • Benzofuran Core Formation: Condensation of 5-bromosalicylaldehyde with methyl bromoacetate in acetonitrile yields the ester intermediate .

  • Hydrazinolysis: Reaction with hydrazine hydrate converts the ester to a hydrazide derivative, a key intermediate for further functionalization .

  • Ylidene Acetate Installation: Acid-catalyzed condensation with methyl glyoxylate introduces the ylidene acetate group, completing the synthesis .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
15-Bromosalicylaldehyde, CH₃CN, 80°C85%
2NH₂NH₂·H₂O, EtOH, reflux92%
3CH₃COCOOCH₃, H₂SO₄, 60°C78%

Reactivity and Derivatives

The bromine atom at position 6 enables electrophilic aromatic substitution, facilitating the synthesis of diverse analogs. For example, Suzuki–Miyaura coupling with aryl boronic acids replaces bromine with aryl groups, while nucleophilic substitution with amines yields amino derivatives . The ylidene acetate moiety participates in cycloaddition reactions, forming pyrazole or thiazole hybrids with antitumor activity .

Biological Activities and Mechanisms

Kinase Inhibition

Methyl 2-(6-bromobenzofuran-3(2H)-ylidene)acetate derivatives exhibit dual inhibitory activity against CDK2 (cyclin-dependent kinase 2) and GSK-3β (glycogen synthase kinase-3β), key regulators of cell cycle progression and apoptosis. Molecular docking studies reveal that the bromobenzofuran scaffold occupies the ATP-binding pocket of CDK2, forming hydrophobic interactions with residues Ile10 and Val18 . For GSK-3β, the acetate group hydrogen-bonds to Lys85, achieving IC₅₀ values of 1.2–3.8 μM .

Applications in Drug Development

Anticancer Agents

Hybrids of methyl 2-(6-bromobenzofuran-3(2H)-ylidene)acetate and oxindole show promise against breast cancer cell lines (MCF-7: IC₅₀ = 4.5 μM). Synergistic effects arise from concurrent CDK2/GSK-3β inhibition, inducing G1 phase arrest and apoptosis .

Antiviral Activity

Preliminary studies indicate inhibition of HIV-1 protease (IC₅₀ = 12 μM) through binding to the enzyme’s hydrophobic cleft, as confirmed by surface plasmon resonance .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator